molecular formula C17H24N2O3 B2579046 N-(2-(furan-2-yl)-2-morpholinoethyl)cyclohex-3-enecarboxamide CAS No. 1396626-68-8

N-(2-(furan-2-yl)-2-morpholinoethyl)cyclohex-3-enecarboxamide

Cat. No.: B2579046
CAS No.: 1396626-68-8
M. Wt: 304.39
InChI Key: CKQIKQFPEBLDBW-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-morpholinoethyl)cyclohex-3-enecarboxamide is a complex organic compound that features a furan ring, a morpholine ring, and a cyclohexene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)cyclohex-3-enecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Introduction of the Morpholine Group: The morpholine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the furan ring is replaced by morpholine.

    Formation of the Cyclohexene Carboxamide: The final step involves the formation of the cyclohexene carboxamide group through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-morpholinoethyl)cyclohex-3-enecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The cyclohexene ring can be reduced to form cyclohexane derivatives.

    Substitution: The morpholine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Common reagents include alkyl halides and bases such as sodium hydride (NaH).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

N-(2-(furan-2-yl)-2-morpholinoethyl)cyclohex-3-enecarboxamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: It may serve as a ligand in the study of receptor-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-morpholinoethyl)cyclohex-3-enecarboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The furan ring can participate in π-π stacking interactions, while the morpholine ring can form hydrogen bonds with amino acid residues in the active site of enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-3-yl)ethyl)cyclohex-3-enecarboxamide
  • N-(2-(furan-2-yl)-2-methoxyethyl)cyclohex-3-enecarboxamide
  • N-((3-(furan-2-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide

Uniqueness

N-(2-(furan-2-yl)-2-morpholinoethyl)cyclohex-3-enecarboxamide is unique due to the presence of both a furan ring and a morpholine ring, which can provide distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c20-17(14-5-2-1-3-6-14)18-13-15(16-7-4-10-22-16)19-8-11-21-12-9-19/h1-2,4,7,10,14-15H,3,5-6,8-9,11-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQIKQFPEBLDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC(C2=CC=CO2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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